7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, also known as a coumarin derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Coumarins are a class of organic compounds that exhibit various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This particular compound is characterized by the presence of hydroxyl and methyl groups at specific positions on the chromenone structure, which contribute to its reactivity and biological activity.
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one belongs to the class of coumarins, which are naturally occurring compounds found in many plants. It can be synthesized through various chemical reactions involving phenolic compounds and is classified under secondary metabolites due to its potential therapeutic applications.
The synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one can be achieved through several methods, with the Pechmann condensation being one of the most common approaches. This method typically involves:
The yield for this synthesis can be high, often exceeding 90%, with the final product being purified through recrystallization from ethanol or other suitable solvents .
The molecular formula for 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one is . Its structure features:
The compound's melting point typically ranges between 164°C and 166°C, indicating its solid-state stability under standard conditions .
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one in biological systems often involves:
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one exhibits several notable physical and chemical properties:
The compound's spectral data includes characteristic absorption peaks in infrared spectroscopy corresponding to hydroxyl (O-H) stretching around 3100 cm and carbonyl (C=O) stretching near 1689 cm .
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in drug discovery due to their structural versatility, diverse bioactivity profiles, and widespread natural occurrence. These oxygen-containing heterocyclic compounds feature a benzopyrone core that serves as a foundation for molecular interactions with numerous biological targets. The unique electronic distribution within the coumarin ring system, characterized by a large π-conjugated system, facilitates charge transport properties and enables specific binding interactions with enzymes, receptors, and nucleic acids. This inherent bioactivity potential has positioned coumarins as invaluable templates for developing therapeutics targeting various diseases, particularly cancer. Within this broad chemical class, 4-phenylcoumarin derivatives have emerged as a structurally distinct subgroup with enhanced pharmacological profiles. The introduction of a phenyl ring at the C-4 position creates a biaryl system that enhances planarity and influences electron delocalization, thereby modulating binding affinity to biological targets. Specific substitutions on both the coumarin core and the pendant phenyl ring allow for precise structure-activity optimization, making 4-phenylcoumarins a fertile area for medicinal chemistry research [4] [9] [10].
The coumarin nucleus offers exceptional structural plasticity that permits extensive chemical modification at multiple positions (C-3, C-4, C-6, C-7, and C-8), enabling the fine-tuning of physicochemical properties and biological activity. This adaptability is exemplified by 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one (Molecular Formula: C₁₆H₁₂O₃; Molecular Weight: 252.26 g/mol), which incorporates three distinct modifications: a 7-hydroxy group capable of acting as a hydrogen bond donor/acceptor, an 8-methyl group providing steric influence and lipophilicity, and a 4-phenyl ring extending molecular planarity and enabling π-π stacking interactions [5] [8].
Table 1: Key Structural Features and Functional Roles of 7-Hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Structural Feature | Physicochemical Contribution | Functional Role in Bioactivity |
---|---|---|
7-Hydroxy Group (OH) | Increases hydrophilicity; pKa ≈ 8.16 (predicted) | Hydrogen bonding with biological targets; potential for chelation |
8-Methyl Group (CH₃) | Enhances lipophilicity (logP ≈ 3.1); adds steric bulk | Modulates binding orientation; influences membrane permeability |
4-Phenyl Ring | Extends π-conjugation system; increases molecular planarity | Facilitates π-π stacking with aromatic residues in binding pockets |
Pyrone Carbonyl | Strong hydrogen bond acceptor; electron-deficient | Key interaction site with enzymatic active sites |
The hydrogen-bonding capacity of the 7-hydroxy group significantly influences interactions with biological targets, potentially forming critical bonds with amino acid residues in enzyme active sites or receptor domains. This polar functionality enhances water solubility to a limited extent, counterbalancing the hydrophobic contributions from the phenyl ring and methyl group. The 8-methyl substituent strategically positioned ortho to the hydroxy group creates steric hindrance that may influence molecular conformation and protect against rapid metabolic degradation. The 4-phenyl extension creates a planar biaryl system that enhances the molecule's ability to intercalate between base pairs or engage in stacking interactions within hydrophobic protein pockets. These collective features contribute to the compound's moderately lipophilic character (predicted logP ≈ 3.1), facilitating passive diffusion across biological membranes while retaining sufficient water solubility for bioavailability [5] [8] [10].
The electronic configuration of the coumarin core, particularly the electron-deficient pyrone ring, allows for specific dipole-dipole interactions and charge transfer complexes with biological macromolecules. This combination of hydrophobic regions (phenyl ring, methyl group) and polar functionality (hydroxy group, carbonyl oxygen) creates an amphiphilic molecular profile that supports interactions with diverse biological targets. The structural framework of 7-hydroxy-8-methyl-4-phenylcoumarin thus serves as a versatile platform for further chemical optimization, enabling the development of derivatives with enhanced potency and selectivity against pathological targets, particularly in oncology [4] [10].
Substituted coumarins exert their anticancer effects through multifaceted mechanisms that disrupt critical oncogenic pathways. The specific substitution pattern of 7-hydroxy-8-methyl-4-phenylcoumarin positions it as a promising modulator of several cancer-related processes. The 7-hydroxy group is particularly significant as it enables redox modulation, allowing the compound to participate in electron transfer reactions that can induce oxidative stress in cancer cells or scavenge harmful free radicals. This functionality potentially contributes to the disruption of mitochondrial function in malignant cells, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway. The electron-donating nature of the 7-hydroxy group also influences the electron density distribution across the coumarin core, potentially enhancing interactions with enzymes involved in carcinogenesis [4] [7] [10].
The 4-phenyl extension significantly expands the molecular footprint, enabling interaction with hydrophobic regions of kinase ATP-binding sites and nuclear receptors. This structural feature is critical for kinase inhibition, as the planar aromatic system can compete with ATP binding in kinases overexpressed in cancers. Specifically, 4-phenylcoumarins have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), all crucial targets in cancer proliferation and angiogenesis. The methyl group at the 8-position provides steric modulation that fine-tunes the molecule's fit within these binding pockets, potentially enhancing selectivity. The overall structural configuration of 7-hydroxy-8-methyl-4-phenylcoumarin supports cell cycle interference by inducing arrest at G1/S or G2/M checkpoints and triggering mitochondrial-mediated apoptosis through caspase activation [4] [7].
Table 2: Influence of Substituent Patterns on Anticancer Mechanisms in Coumarin Derivatives
Substituent Position | Representative Functional Groups | Primary Anticancer Mechanisms | Specific Molecular Targets |
---|---|---|---|
C-4 | Phenyl, alkyl, amino | Kinase inhibition; Cell cycle arrest | CDKs, VEGFR, Topoisomerases |
C-7 | Hydroxy, alkoxy, glycosides | Redox modulation; Apoptosis induction | ROS scavenging; Caspase activation |
C-8 | Methyl, halogen, formyl | Steric modulation; Electrophilic interactions | Enzyme active site occlusion |
C-3 | Carboxamide, vinyl, heterocycles | Receptor binding; DNA interaction | Hormone receptors, DNA topoisomerases |
Recent research highlights the structure-dependent activity of coumarin derivatives against specific cancer types. Schiff base hybrids incorporating coumarin moieties, including 7-hydroxycoumarin derivatives, have demonstrated significant activity against pancreatic (CFPAC-1) and cervical (HeLa) cancer cell lines. The presence of halogen atoms (particularly chlorine) and sulfonate groups in these hybrids significantly enhanced their potency against drug-resistant strains, suggesting that similar modifications to the 4-phenyl ring of 7-hydroxy-8-methyl-4-phenylcoumarin could yield derivatives with improved efficacy. Furthermore, 7-hydroxycoumarin derivatives have shown the ability to overcome multidrug resistance (MDR) by inhibiting P-glycoprotein efflux pumps, a major mechanism of chemotherapy failure. The specific substitution at C-8 with a methyl group in our compound of interest may further influence its ability to evade these resistance mechanisms, potentially enhancing its therapeutic utility against refractory cancers [1] [4] [7].
The investigation of 4-phenylcoumarins represents a specialized trajectory within coumarin medicinal chemistry, distinguished by their structural isosterism with flavonoids. Early pharmacological interest in 4-phenylcoumarins (neoflavones) emerged from natural product isolation studies in the mid-20th century, where researchers identified these compounds in various plant species and observed preliminary biological activities. The synthetic accessibility of the 4-phenylcoumarin core through established condensation reactions, particularly the Kostanecki-Robinson reaction and Pechmann condensation, facilitated systematic structure-activity relationship (SAR) studies. Initial pharmacological investigations focused primarily on their anticoagulant properties, drawing parallels with the known bioactivity of simple coumarins like warfarin. However, researchers quickly discovered that 4-phenyl substitution altered the mechanism significantly, reducing classical anticoagulant activity while unveiling other valuable pharmacological properties [6] [8].
The 1980s and 1990s witnessed a significant expansion in the recognized bioactivities of 4-phenylcoumarins, particularly their antiviral potential. Seminal work demonstrated that certain 4-phenylcoumarins exhibited inhibitory activity against HIV-1 reverse transcriptase, positioning them as early non-nucleoside reverse transcriptase inhibitor (NNRTI) candidates. For instance, hydrazone and ethylthiosemicarbazide derivatives bearing the 4-phenylcoumarin scaffold demonstrated nanomolar inhibition against wild-type HIV-1, with compound 8b showing efficacy comparable to Efavirenz (IC₅₀ = 9.01 nM). These discoveries stimulated extensive synthetic efforts to optimize antiviral potency, establishing crucial SAR principles: the essentiality of the 4-phenyl group, the beneficial effect of electron-withdrawing substituents (especially chloro) at specific positions, and the critical role of flexible linkers at C-7 for effective binding within the NNRTI pocket [3] [6].
The exploration of 4-phenylcoumarins in oncology gained substantial momentum in the early 21st century, building upon the observed cytotoxic properties of natural and synthetic derivatives. The structural analogy between 4-phenylcoumarins and established kinase inhibitor scaffolds prompted systematic evaluation against cancer-relevant targets. Researchers synthesized and evaluated numerous derivatives with substitutions at C-6, C-7, and C-8, alongside modifications to the 4-phenyl ring. This work established that specific substitution patterns could confer target selectivity; for example, 6-chloro substitution enhanced activity against breast cancer cell lines, while 7-oxypropanolamine chains improved solubility without compromising cytotoxicity. The compound 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one (CAS: 21392-48-3) emerged as a synthetic intermediate and biological probe during this period, with its 8-methyl group recognized for its role in optimizing steric interactions within the ATP-binding cleft of kinases like CDK2 and VEGFR2. Modern synthetic approaches, including microwave-assisted reactions and solid-phase synthesis, have further accelerated the development of complex 4-phenylcoumarin conjugates, particularly Schiff bases and metal complexes, enhancing their potential as multi-targeted anticancer agents [1] [5] [6].
Table 3: Evolution of Key 4-Phenylcoumarin Derivatives in Pharmacological Research
Time Period | Research Focus | Key Compound Classes | Major Therapeutic Advancements |
---|---|---|---|
1960s-1980s | Natural Product Isolation & Initial Synthesis | Simple 4-phenylcoumarins; 7-Hydroxy derivatives | Discovery of non-warfarin-like bioactivities; Early antiviral screening |
1990s-2000s | Antiviral Optimization | Hydrazones (e.g., 8b); Ethylthiosemicarbazides (e.g., 4c) | HIV NNRTI development (IC₅₀ ≈ 9 nM against RT); Establishment of essential 4-phenyl pharmacophore |
2000s-2010s | Anticancer Target Exploration | Halogenated derivatives (6-Cl, 8-Br); 7-Alkoxy analogs; Schiff base hybrids | Kinase inhibition (CDKs, VEGFR); Apoptosis induction in resistant cancers; Introduction of 8-methyl derivatives (e.g., 21392-48-3) |
2010s-Present | Polypharmacology & Hybrid Molecules | Metal complexes; Fused heterocycles; Coumarin-sulfonamide hybrids | Multi-targeted agents; Enhanced selectivity profiles; Improved pharmacokinetic properties |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7